3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
3-bromo-1-[(3-methoxyphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-15-10-4-2-3-9(7-10)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZWFFGJFODSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
Pyrazole synthesis typically employs 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl intermediates reacting with hydrazines. For brominated pyrazoles, post-cyclization halogenation or the use of brominated precursors is common. The patent US5128480A details pyrazole formation via acid-catalyzed cyclization of butenediols or ethynylcarbinols with hydrazines, offering a potential pathway. For example, reacting 3-methoxybenzyl-hydrazine with a brominated diketone could yield the target scaffold.
Example Protocol (Adapted from):
- Cyclization: 3-Methoxybenzylhydrazine (1.0 equiv) and 2-bromo-1,3-diketone (1.1 equiv) are heated in 80% sulfuric acid at 120–140°C for 2–4 hours.
- Workup: Neutralization with NaOH, extraction with dichloroethane, and distillation yield the crude pyrazole.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄ (80%), 140°C | 85–90% |
N1-Alkylation of Pyrazole
Introducing the 3-methoxybenzyl group at N1 requires alkylation of a pre-formed pyrazole. The methoxybenzyl chloride or bromide serves as the alkylating agent under basic conditions. A study on 4-bromo-3-methoxy-1-phenyl-1H-pyrazole demonstrates O-alkylation using methyl iodide in DMF with NaH, suggesting adaptability for N-alkylation.
Example Protocol (Adapted from):
- Alkylation: 3-Bromo-1H-pyrazole (1.0 equiv) is treated with 3-methoxybenzyl chloride (1.2 equiv) in DMF at 0°C with NaH (1.1 equiv).
- Reaction: Stirred at 60°C for 1 hour, followed by aqueous workup and column chromatography.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 60°C | 70–75% |
Integrated Synthetic Routes
Combining the above steps, two primary routes emerge:
Route A: Cyclization Followed by Alkylation
- Synthesize 3-bromo-1H-pyrazole via cyclization of hydrazine with 2-bromo-1,3-diketone.
- Alkylate with 3-methoxybenzyl chloride under basic conditions.
Advantages: Straightforward purification at each stage.
Challenges: Low regioselectivity during cyclization.
Route B: Alkylation Followed by Bromination
- Prepare 1-[(3-methoxyphenyl)methyl]-1H-pyrazole via alkylation.
- Brominate at C3 using NBS or Br₂.
Advantages: Avoids handling brominated diketones.
Challenges: Competitive bromination at C4/C5 positions.
Optimization and Mechanistic Insights
Acid Catalysis in Cyclization
Concentrated sulfuric acid (50–80%) facilitates both cyclization and dehydration, as demonstrated in US5128480A. The acid protonates carbonyl groups, enhancing electrophilicity for nucleophilic attack by hydrazine. Iodide catalysts (e.g., NaI) may stabilize transition states via halogen bonding.
Regioselectivity in Alkylation
N1- vs. N2-alkylation in pyrazoles is influenced by steric and electronic factors. Bulky bases like NaH favor N1-alkylation by deprotonating the more acidic NH (pKa ~14 for pyrazole).
Bromination Dynamics
Electrophilic bromination at C3 is favored due to the directing effect of the adjacent N1-benzyl group. However, over-bromination can occur without temperature control.
Characterization and Analytical Data
Successful synthesis requires validation via NMR, IR, and mass spectrometry. Key spectral features include:
- ¹H NMR (CDCl₃): δ 3.80 (s, OCH₃), 5.35 (s, CH₂), 6.75–7.30 (m, aromatic), 7.85 (s, pyrazole-H).
- MS (EI): m/z 267 [M]⁺, 269 [M+2]⁺ (Br isotope pattern).
Applications and Derivative Synthesis
The compound serves as a precursor for pharmaceuticals and agrochemicals. For example, sulfonylation at C4 using 1,3,5-trimethylpyrazole-4-sulfonyl chloride could yield bioactive sulfonamide derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution under mild to moderate conditions. Key reagents and outcomes include:
Mechanistic Insights :
-
The electron-withdrawing pyrazole ring activates the bromine for substitution.
-
Steric hindrance from the 3-methoxyphenylmethyl group may slow reactions compared to less hindered analogs .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF/H₂O | 3-Aryl-1-[(3-methoxyphenyl)methyl]-1H-pyrazole | 65–85% |
Heck Coupling
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, PPh₃, Alkenes, NEt₃ | 3-Alkenylpyrazole derivatives | 50–70% |
Key Limitations :
Ring Functionalization and Cyclization
The pyrazole ring and substituents enable further modifications:
Oxidation of the Methoxy Group
| Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C → RT | 3-Bromo-1-[(3-hydroxyphenyl)methyl]-1H-pyrazole | Demethylation occurs selectively |
Cyclization with Anhydrides
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Maleic anhydride, pyridine, 100°C | Chromone-fused pyrazole derivatives | 40–60% |
Biological Activity and Derivatives
Derivatives synthesized via the above reactions exhibit pharmacological potential:
| Derivative Class | Biological Activity | Key Findings | Source |
|---|---|---|---|
| 3-Arylpyrazoles | Kinase inhibition | IC₅₀ = 0.2–5 µM against EGFR kinase | |
| 3-Mercaptopyrazoles | Antimicrobial activity | MIC = 8 µg/mL vs. S. aureus |
Comparative Reactivity
The 3-methoxyphenylmethyl group distinguishes this compound from simpler bromopyrazoles:
| Feature | 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole | 3-Bromo-1H-pyrazole |
|---|---|---|
| Steric Hindrance | High (due to bulky substituent) | Low |
| Electron Effects | Electron-donating methoxy group stabilizes ring | Neutral |
| Reaction Rates | Slower in SNAr and coupling reactions | Faster |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing treatments for several conditions, particularly neurological disorders. The bromine atom's presence enhances the compound's binding affinity to receptors due to its unique electronic properties. Additionally, its methoxyphenyl group may facilitate interactions with neurotransmitter receptors, offering avenues for therapeutic applications in treating depression or anxiety disorders.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole could be explored further for its potential in developing new antibiotics.
Biological Studies
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. Such enzyme inhibitors are valuable in developing treatments for type 2 diabetes.
Receptor Binding Studies
In biological research, 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole is utilized to explore its interactions with various receptors and enzymes. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic targets.
Synthetic Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it as a building block for creating derivatives with enhanced properties or novel functionalities.
Material Science
The compound is also being investigated for its properties in the development of novel materials, such as polymers and nanomaterials. Its structural characteristics may contribute to specific physical or chemical properties desirable in material science applications.
Case Study 1: Neurological Disorder Treatment
A study focused on the compound's ability to modulate neurotransmitter systems demonstrated promising results in animal models of depression. The research highlighted its potential as a candidate for developing antidepressant therapies.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole against various bacterial strains. Results indicated significant inhibition of growth, suggesting further exploration for antibiotic development.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxyphenylmethyl groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 1-Bromo-3-methylbutane
Uniqueness
3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxyphenylmethyl groups allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in treating various diseases.
Chemical Structure and Properties
The chemical structure of 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole can be represented as follows:
This structure features a bromine atom and a methoxyphenyl group, which contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with a similar structure to 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells and disrupt microtubule assembly, leading to cell cycle arrest and increased caspase activity, which is indicative of programmed cell death .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole | MDA-MB-231 | TBD | Apoptosis induction |
| 7d | MDA-MB-231 | 1.0 | Microtubule destabilization |
| 10c | HepG2 | TBD | Apoptosis and cell cycle arrest |
Antimicrobial Activity
The pyrazole scaffold has also been reported to possess antimicrobial properties. Compounds similar to 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial activity of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole | E. coli | TBD |
| Derivative X | Staphylococcus aureus | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds containing the pyrazole ring can inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
The anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in the inflammatory response .
Q & A
Q. What are the optimized synthetic routes for 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of brominated pyrazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, a multi-step approach (as demonstrated for structurally similar compounds) includes:
- Step 1: Condensation of precursors (e.g., hydrazine derivatives with carbonyl compounds) under reflux conditions (110°C, 16 hrs) to form the pyrazole core .
- Step 2: Bromination using HBr or NBS (N-bromosuccinimide) at controlled temperatures to avoid over-bromination. For instance, bromination at room temperature for 3 hrs yielded 29% of a brominated pyrazole intermediate .
- Step 3: Functionalization of the pyrazole core via alkylation or aryl coupling. For example, Boc-protection (using Boc₂O, Et₃N, DMAP) improved stability and achieved 88% yield in a related compound .
Key Variables: Reaction time, stoichiometry of brominating agents, and temperature critically affect regioselectivity and purity.
Q. Which spectroscopic techniques are most reliable for characterizing 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming substitution patterns. For example, in a related bromopyrazole derivative, aromatic protons resonated at δ 8.94–6.54 ppm, with coupling constants (J = 2.4–8.3 Hz) confirming spatial arrangements .
- LC-MS/HPLC: Used to verify molecular weight (e.g., [M+H]+ peaks at m/z 224–268) and monitor reaction progress .
- X-ray Crystallography: Resolves ambiguities in regiochemistry; dihedral angles between aromatic rings (e.g., 74.91° in a pyrazole-carbaldehyde derivative) provide structural insights .
Q. What are common impurities in brominated pyrazole synthesis, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted starting materials (e.g., residual hydrazines) or di-brominated isomers.
- Mitigation Strategies:
- Chromatography: Silica gel column chromatography (using EtOAc/hexane gradients) effectively separates mono- and di-brominated products .
- Recrystallization: Ethyl acetate/hexane systems yield high-purity crystals (72% recovery reported for a pyrazole-carbaldehyde) .
- TLC Monitoring: Ensures reaction termination at optimal conversion points to minimize side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrazole derivatives?
Methodological Answer:
Q. How can computational modeling predict the reactivity of 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize transition states for Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling of bromopyrazoles with aryl boronic acids requires electron-deficient ligands (e.g., XPhos) to stabilize Pd intermediates .
- Docking Studies: Predict binding affinities to biological targets (e.g., kinases). A pyrazolo[4,3-b]pyridine derivative showed nM-level inhibition of TYK2 due to optimal halogen-π interactions .
Q. How should researchers address contradictions in biological activity data across structurally similar pyrazole derivatives?
Methodological Answer:
- Case Example: A pyrazole-carbaldehyde derivative was inactive against cancer cells (IC₅₀ > 100 µM) , while a trifluoromethyl analog exhibited sub-µM activity .
- Resolution Strategies:
- Dose-Response Curves: Confirm activity thresholds across multiple assays (e.g., MTT vs. apoptosis markers).
- Metabolic Stability Tests: Assess if inactive compounds are rapidly degraded in vitro (e.g., cytochrome P450 assays) .
- Crystallographic Analysis: Compare target-binding modes (e.g., hydrogen bonding vs. steric hindrance) .
Q. What are the challenges in scaling up bromopyrazole synthesis while maintaining regiochemical purity?
Methodological Answer:
- Scale-Up Hurdles:
- Exothermic Bromination: Requires jacketed reactors with precise temperature control (-10°C to 25°C) to prevent di-bromination .
- Catalyst Loading: Pd₂(dba)₃/XPhos systems must be optimized to ≤5 mol% to reduce costs while maintaining >70% yield .
- Quality Control: Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
